molecular formula C10H7F3N2 B1600596 4-(Trifluoromethyl)quinolin-3-amine CAS No. 155793-46-7

4-(Trifluoromethyl)quinolin-3-amine

Cat. No. B1600596
CAS RN: 155793-46-7
M. Wt: 212.17 g/mol
InChI Key: QWTAFNHRDFTUNP-UHFFFAOYSA-N
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Description

4-(Trifluoromethyl)quinolin-3-amine, commonly referred to as TFQA, is a quinoline-based compound that is used in a variety of scientific research applications. It has been widely studied for its potential use in drug development, as well as its ability to act as a catalyst in certain chemical reactions. TFQA has also been studied for its potential as a therapeutic agent in various diseases and conditions.

Scientific Research Applications

Antimicrobial and Antifungal Applications

The synthesis of novel pyrazolo[3,4-d]pyrimidine derivatives using 4-hydrazino-8-(trifluoromethyl)quinoline as a starting material has shown potential antimicrobial and antifungal activities. These compounds have been screened for their effectiveness against bacterial and fungal strains, showing promising results which could be pivotal in the development of new antimicrobial agents (Holla et al., 2006).

Synthesis of α-Trifluoromethyl α-Amino Acids

Another significant application involves the synthesis of α-trifluoromethyl α-amino acids using 3-trifluoroacetyl-quinolin-2(1H)-ones as carbonyl and acid surrogates in Passerini- and Ugi-type reactions. These compounds are synthesized under mild conditions and yield a variety of bioactive molecules with high efficiency, showcasing the versatility of 4-(Trifluoromethyl)quinolin-3-amine derivatives in organic synthesis (Madhu et al., 2022).

Synthesis of Bioactive Quinolin-3-amines

The creation of bioactive quinolin-3-amines through copper-catalyzed cascade cyclization of 1,7-enynes has been explored. This methodology provides a novel route to synthesize trifluoromethyl-containing spiro compounds, which are of interest due to their potential pharmacological properties (Meng et al., 2017).

Antiproliferative Activity

Research into 4-aminoquinoline derivatives has revealed their potential in the field of cancer therapy, with certain compounds exhibiting significant cytotoxic effects against human breast tumor cell lines. This suggests that derivatives of this compound could serve as prototypes for the development of new anticancer agents (Zhang et al., 2007).

Biochemical Analysis

Biochemical Properties

4-(Trifluoromethyl)quinolin-3-amine plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to inhibit tubulin polymerization, similar to colchicine . This interaction disrupts the microtubule network within cells, leading to cell cycle arrest and apoptosis. The compound’s ability to form hydrogen bonds with the colchicine binding site reinforces its inhibitory activity .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to exert cytotoxic effects on cancer cell lines such as PC3, K562, and HeLa . The compound induces cell cycle arrest at the G2/M phase and promotes apoptosis in a dose-dependent manner . Additionally, it influences cell signaling pathways, gene expression, and cellular metabolism, contributing to its potential as an anticancer agent.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the colchicine binding site on tubulin, inhibiting tubulin polymerization and disrupting the microtubule network . This disruption leads to cell cycle arrest and apoptosis. Furthermore, the compound’s ability to form hydrogen bonds with the binding site enhances its inhibitory activity . These interactions highlight the compound’s potential as a tubulin inhibitor and its relevance in anticancer research.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant anticancer activity without causing severe toxicity . At higher doses, toxic or adverse effects may be observed. It is essential to determine the optimal dosage that maximizes therapeutic benefits while minimizing potential side effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical factors that influence its activity. The compound interacts with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments . These interactions determine its effectiveness and potential side effects.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its localization is essential for elucidating its mechanism of action and optimizing its therapeutic applications.

properties

IUPAC Name

4-(trifluoromethyl)quinolin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3N2/c11-10(12,13)9-6-3-1-2-4-8(6)15-5-7(9)14/h1-5H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWTAFNHRDFTUNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C=N2)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60474107
Record name 4-(trifluoromethyl)quinolin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60474107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

155793-46-7
Record name 4-(trifluoromethyl)quinolin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60474107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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